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Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl fluoride

Cat. No.: B1281337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Bromobenzenesulfonyl fluoride, a crucial building block in medicinal chemistry and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary
The empirical formula for 4-Bromobenzenesulfonyl fluoride is C₆H₄BrFO₂S, and its

molecular weight is 239.06 g/mol . The spectroscopic data presented below has been compiled

from various sources to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 4-Bromobenzenesulfonyl
fluoride. The ¹H, ¹⁹F, and ¹³C NMR data provide detailed information about the hydrogen,

fluorine, and carbon environments within the molecule.

Table 1: ¹H and ¹⁹F NMR Data for 4-Bromobenzenesulfonyl Fluoride
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Nucleus
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

¹H 7.88 Doublet 8.4
2H, Ar-H ortho to

SO₂F

7.78 Doublet 8.4
2H, Ar-H ortho to

Br

¹⁹F 66.5 Singlet - 1F, -SO₂F

Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 376 MHz for ¹⁹F

Note on ¹³C NMR Data: Specific ¹³C NMR data for 4-Bromobenzenesulfonyl fluoride was not

available in the cited literature. As a close structural analog, the ¹³C NMR data for 4-

Bromobenzenesulfonyl chloride is provided below for reference. The chemical shifts are

expected to be similar, with slight variations due to the different electronegativity of fluorine

versus chlorine.

Table 2: ¹³C NMR Data for 4-Bromobenzenesulfonyl Chloride (Reference)

Chemical Shift (δ) ppm
Assignment (Predicted for Fluoride
Analog)

142.0 (approx.) C-S

133.0 (approx.) C-Br

130.0 (approx.) CH (ortho to SO₂F)

129.0 (approx.) CH (ortho to Br)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Table 3: IR Absorption Data for 4-Bromobenzenesulfonyl Fluoride

Wavenumber (cm⁻¹) Intensity Assignment

3095 - Aromatic C-H stretch

1583 - Aromatic C=C stretch

1470 - Aromatic C=C stretch

1417 - S=O asymmetric stretch

1214 - S=O symmetric stretch

1124 - S-F stretch

1078 - C-Br stretch

Sample preparation: Film

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Note on Mass Spectrometry Data: Specific mass spectrometry data for 4-
Bromobenzenesulfonyl fluoride was not available in the cited literature. The predicted

molecular ion peaks based on the isotopic distribution of bromine are presented below.

Table 4: Predicted Mass Spectrometry Data for 4-Bromobenzenesulfonyl Fluoride

m/z Relative Abundance Assignment

238 ~100% [M]⁺ (with ⁷⁹Br)

240 ~98% [M]⁺ (with ⁸¹Br)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromobenzenesulfonyl fluoride
in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A common reference standard is CFCl₃

(set to 0 ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to singlets for each unique carbon. A larger number of

scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H) or an internal standard like

tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it on a KBr plate, and allowing the solvent to evaporate.

Background Spectrum: Record a background spectrum of the empty sample compartment

(or with the clean KBr plate) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Record the spectrum of the sample.
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Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio

over a spectral range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC).

Ionization: For a relatively small and thermally stable molecule like 4-
Bromobenzenesulfonyl fluoride, Electron Ionization (EI) is a common method.

Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of

different ions. High-resolution mass spectrometry (HRMS) can be used to determine the

exact mass and elemental composition.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-Bromobenzenesulfonyl fluoride.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

4-Bromobenzenesulfonyl fluoride.
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[https://www.benchchem.com/product/b1281337#spectroscopic-data-of-4-
bromobenzenesulfonyl-fluoride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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